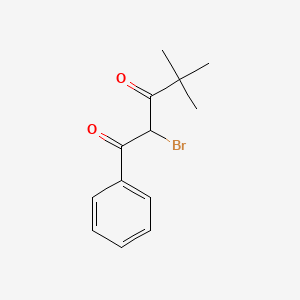
12-nitrododecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Nitrododecanoic acid is an organic compound with the molecular formula C12H23NO4 It is a nitro-substituted fatty acid, characterized by the presence of a nitro group (-NO2) attached to the dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12-Nitrododecanoic acid can be synthesized through several methods. One common approach involves the nitration of dodecanoic acid. This process typically requires a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the dodecanoic acid chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product. The use of catalysts and specific reaction conditions can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
12-Nitrododecanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.
Reduction: Reduction of the nitro group can yield amino derivatives, such as 12-aminododecanoic acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: 12-Aminododecanoic acid and other amino derivatives.
Substitution: Various substituted dodecanoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
12-Nitrododecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism by which 12-nitrododecanoic acid exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitro group plays a crucial role in its reactivity, influencing the compound’s interaction with molecular targets and pathways. For example, in biological systems, the nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Aminododecanoic acid: A reduction product of 12-nitrododecanoic acid, characterized by the presence of an amino group instead of a nitro group.
Dodecanoic acid: The parent compound without the nitro substitution.
12-Hydroxydodecanoic acid: A hydroxyl-substituted derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitro group enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes.
Propriétés
| 32571-74-7 | |
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
12-nitrododecanoic acid |
InChI |
InChI=1S/C12H23NO4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15) |
Clé InChI |
WBFNNQMHXFHGCE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC(=O)O)CCCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)



![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
